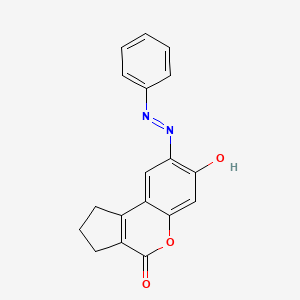

7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

説明

7-ヒドロキシ-8-(フェニルジアゼニル)-2,3-ジヒドロシクロペンタ©クロメン-4(1H)-オン: は、その独特の構造とさまざまな科学分野における潜在的な応用で知られる複雑な有機化合物です。この化合物には、クロメンオンコアにフェニルジアゼニル基とヒドロキシ置換基が含まれており、有機化学および薬理学における研究の興味深い対象となっています。

特性

分子式 |

C18H14N2O3 |

|---|---|

分子量 |

306.3 g/mol |

IUPAC名 |

7-hydroxy-8-phenyldiazenyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

InChI |

InChI=1S/C18H14N2O3/c21-16-10-17-14(12-7-4-8-13(12)18(22)23-17)9-15(16)20-19-11-5-2-1-3-6-11/h1-3,5-6,9-10,21H,4,7-8H2 |

InChIキー |

XRBPFCCDLOJHKP-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)N=NC4=CC=CC=C4)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

7-ヒドロキシ-8-(フェニルジアゼニル)-2,3-ジヒドロシクロペンタ©クロメン-4(1H)-オンの合成は、通常、複数のステップを伴います。

クロメンオンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。

フェニルジアゼニル基の導入: このステップでは、多くの場合、アニリン誘導体のジアゾ化に続いてクロメンオンコアとのカップリングが行われます。

工業生産方法

この化合物の工業生産には、収率、純度、費用対効果に焦点を当て、上記の合成経路の最適化されたバージョンが含まれる場合があります。連続フロー合成や触媒の使用などの技術は、プロセスの効率を高めることができます。

化学反応の分析

科学研究への応用

化学

化学では、7-ヒドロキシ-8-(フェニルジアゼニル)-2,3-ジヒドロシクロペンタ©クロメン-4(1H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな改変が可能になり、新しい材料や触媒の開発において価値があります。

生物学

生物学的研究では、この化合物は、酵素相互作用や代謝経路を研究するためのプローブとして使用できます。特定の反応を起こす能力により、生体分子の標識と追跡に役立ちます。

医学

医学では、この化合物の誘導体は、潜在的な治療特性について研究されています。フェニルジアゼニル基の存在は、癌治療における可能性のある応用を示唆しており、同様の構造は、特定の癌細胞株に対して活性があることが示されています。

産業

産業部門では、この化合物は、発色団特性により、染料や顔料の製造に使用できます。その安定性と反応性は、材料科学におけるさまざまな用途に適しています。

科学的研究の応用

Chemistry

In chemistry, 7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the phenyldiazenyl group suggests possible applications in cancer treatment, as similar structures have shown activity against certain cancer cell lines.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophore properties. Its stability and reactivity make it suitable for various applications in material science.

作用機序

7-ヒドロキシ-8-(フェニルジアゼニル)-2,3-ジヒドロシクロペンタ©クロメン-4(1H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。ヒドロキシ基は、酵素や受容体と水素結合を形成でき、フェニルジアゼニル基はπ-π相互作用に関与できます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似化合物との比較

類似化合物

7-ヒドロキシ-8-(フェニルジアゼニル)-2,3-ジヒドロクロメン-4(1H)-オン: 類似の構造ですが、シクロペンタ環がありません。

8-(フェニルジアゼニル)-2,3-ジヒドロシクロペンタ©クロメン-4(1H)-オン: ヒドロキシ基がありません。

7-ヒドロキシ-2,3-ジヒドロシクロペンタ©クロメン-4(1H)-オン: フェニルジアゼニル基がありません。

ユニークさ

7-ヒドロキシ-8-(フェニルジアゼニル)-2,3-ジヒドロシクロペンタ©クロメン-4(1H)-オンには、ヒドロキシ基とフェニルジアゼニル基の両方が存在するため、ユニークです。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。